An In-depth Technical Guide to 4-Methyl-2-ureido-pentanoic Acid (N-Carbamoyl-L-Leucine)
An In-depth Technical Guide to 4-Methyl-2-ureido-pentanoic Acid (N-Carbamoyl-L-Leucine)
Abstract
This technical guide provides a comprehensive overview of 4-Methyl-2-ureido-pentanoic acid, a ureido derivative of the essential amino acid L-leucine, more systematically known as N-carbamoyl-L-leucine. This document delineates the compound's structural and physicochemical properties, offers a detailed, field-proven synthesis protocol, and outlines a robust analytical workflow for its characterization. Furthermore, it explores the biological significance of this molecule, particularly in the context of its parent amino acid's role in metabolic regulation via the mTOR signaling pathway. This guide is intended to serve as a foundational resource for researchers investigating novel therapeutics and biochemical pathways.
Nomenclature and Chemical Structure
4-Methyl-2-ureido-pentanoic acid is a non-proteinogenic amino acid derivative. Its structure consists of a pentanoic acid backbone with a methyl group at the fourth carbon and a ureido group (-NH-CO-NH2) attached to the alpha-carbon (position 2).[1] This structure is systematically named (2S)-2-(carbamoylamino)-4-methylpentanoic acid or, more commonly, N-carbamoyl-L-leucine. The presence of the chiral center at the alpha-carbon, inherited from L-leucine, is critical for its biological interactions.
-
Systematic IUPAC Name: (2S)-2-(Carbamoylamino)-4-methylpentanoic acid
-
Common Name: N-Carbamoyl-L-leucine
-
Synonyms: 4-Methyl-2-ureido-pentanoic acid
-
Parent Compound: L-Leucine[2]
The molecular formula is C7H14N2O3, and it has a molecular weight of approximately 174.20 g/mol .[3][4]
Figure 1. 2D Chemical Structure of N-Carbamoyl-L-leucine.
Physicochemical Properties
A summary of the key physicochemical properties of N-carbamoyl-L-leucine is presented in the table below. These computed properties are essential for designing experimental protocols, including solvent selection for synthesis and purification, as well as for predicting its behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄N₂O₃ | [3] |
| Molecular Weight | 174.20 g/mol | [4] |
| XLogP3-AA (LogP) | -0.4 | [4] |
| Hydrogen Bond Donors | 3 | [4] |
| Hydrogen Bond Acceptors | 4 | [4] |
| Rotatable Bond Count | 4 | [4] |
| CAS Number | 42534-05-4 | [3] |
Synthesis and Purification
The synthesis of N-carbamoyl-L-leucine is most effectively achieved through the reaction of L-leucine with a cyanate salt under mildly acidic conditions. This method, known as carbamoylation, is a reliable and well-established procedure for introducing a ureido moiety onto a primary amine.
Rationale for Synthetic Strategy
The chosen synthetic route leverages the nucleophilicity of the alpha-amino group of L-leucine. In an acidic aqueous environment, isocyanic acid (HNCO) is generated in situ from a cyanate salt (e.g., potassium cyanate). The amino group of L-leucine then acts as a nucleophile, attacking the electrophilic carbon of isocyanic acid to form the N-carbamoyl linkage. This one-pot reaction is efficient and generally proceeds with high yield, making it suitable for laboratory-scale synthesis.
Detailed Synthesis Protocol
Materials:
-
L-Leucine (CAS: 61-90-5)
-
Potassium cyanate (KOCN)
-
Glacial acetic acid
-
Deionized water
-
Ethanol
-
Hydrochloric acid (HCl), 1M
Procedure:
-
Dissolution: In a 250 mL round-bottom flask, dissolve 13.1 g (0.1 mol) of L-leucine in 100 mL of deionized water. Gentle heating may be required to achieve complete dissolution.
-
Carbamoylation: To the stirred solution, add 12.2 g (0.15 mol) of potassium cyanate.
-
Acidification & Reaction: Slowly add 6 mL of glacial acetic acid to the mixture. The reaction is exothermic; maintain the temperature below 40°C using an ice bath if necessary. Stir the reaction mixture at room temperature for 4-6 hours.
-
Precipitation: After the reaction period, acidify the solution to a pH of approximately 2-3 with 1M HCl. This will protonate the carboxylic acid group and cause the product to precipitate out of the solution.
-
Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the white solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crude product with two portions of cold deionized water to remove any unreacted salts and acids.
-
Recrystallization (Purification): For purification, recrystallize the crude product from a hot water/ethanol mixture. Dissolve the solid in a minimal amount of hot water and then add ethanol until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.
Synthesis and Purification Workflow Diagram
Caption: Workflow for the analytical characterization of synthesized compounds.
Biological Significance and Potential Applications
While 4-Methyl-2-ureido-pentanoic acid is not as extensively studied as its parent amino acid, its structure suggests potential biological activities of interest to drug development professionals.
Role as a Leucine Analogue
L-leucine is an essential branched-chain amino acid (BCAA) that plays a critical role beyond protein synthesis. [2][5]It is a key activator of the mammalian target of rapamycin (mTOR) signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism. [5][][7]The mTOR pathway is a significant target in various diseases, including cancer and metabolic disorders.
N-carbamoyl-L-leucine, as a structural analogue of L-leucine, could potentially modulate the mTOR pathway. It may act as a competitive inhibitor or a partial agonist at leucine-binding sites, offering a tool to probe the mechanisms of mTOR activation. [5][7]
Potential Therapeutic Applications
-
Metabolic Disorders: Given the role of leucine in regulating glucose metabolism and protein synthesis, N-carbamoyl-L-leucine could be investigated for its effects on conditions such as sarcopenia (age-related muscle loss) and insulin resistance. [8]* Oncology: As the mTOR pathway is frequently dysregulated in cancer, compounds that modulate its activity are of high interest. The effects of N-carbamoyl-L-leucine on cancer cell proliferation and survival warrant investigation.
-
Neurological Disorders: Leucine and its metabolites have been implicated in various neurological processes. This analogue could be explored for its potential to cross the blood-brain barrier and exert effects within the central nervous system.
Signaling Pathway Context
Caption: Simplified diagram of the mTORC1 signaling pathway activated by L-leucine.
Conclusion
4-Methyl-2-ureido-pentanoic acid, or N-carbamoyl-L-leucine, is a structurally interesting derivative of a key metabolic regulator. This guide has provided a detailed framework for its synthesis, purification, and characterization, grounded in established chemical principles. Its potential to modulate the mTOR signaling pathway makes it a valuable tool for researchers in metabolic diseases, oncology, and neurobiology. Further investigation into its specific biological activities and mechanism of action is warranted and could yield novel therapeutic insights.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 129720601, N-carbamoyl-d-leucine. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 16397396, N-carbamoyl-L-isoleucine. Available at: [Link]
-
Wikipedia. Leucine. Available at: [Link]
- Wu, G. (2018). Nutritional and regulatory roles of leucine in muscle growth and fat reduction. Amino Acids in Nutrition and Health.
- Holeček, M. (2022). Leucine as a key regulator of protein and energy metabolism. Ceskoslovenska Fysiologie.
- Kumar, V., et al. (2016). Metabolic and molecular responses to leucine enriched branched chain amino acid supplementation in the skeletal muscle of alcoholic cirrhosis.
- Araujo, W. L., et al. (2021). Research progress in the role and mechanism of Leucine in regulating animal growth and development. Frontiers in Veterinary Science.
Sources
- 1. Buy 4-Methyl-2-ureido-pentanoic acid | 42534-05-4 [smolecule.com]
- 2. Leucine - Wikipedia [en.wikipedia.org]
- 3. 4-Methyl-2-ureido-pentanoic acid | CAS 42534-05-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. N-carbamoyl-L-isoleucine | C7H14N2O3 | CID 16397396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 7. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic and molecular responses to leucine enriched branched chain amino acid supplementation in the skeletal muscle of alcoholic cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
